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Urea, n'-(chlorosulfonyl)-n,n-diphenyl-

Physical property Thermal stability Formulation

Urea, N'-(chlorosulfonyl)-N,N-diphenyl- (CAS 1007126-34-2, C₁₃H₁₁ClN₂O₃S, MW 310.76) is a specialized chlorosulfonylurea intermediate containing a central urea core flanked by two phenyl rings and a reactive chlorosulfonyl moiety. The compound is prepared via direct sulfonylation of diphenylurea with chlorosulfonic acid under controlled conditions that suppress competing ring‑sulfonation.

Molecular Formula C13H11ClN2O3S
Molecular Weight 310.76 g/mol
Cat. No. B15404882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, n'-(chlorosulfonyl)-n,n-diphenyl-
Molecular FormulaC13H11ClN2O3S
Molecular Weight310.76 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NS(=O)(=O)Cl
InChIInChI=1S/C13H11ClN2O3S/c14-20(18,19)15-13(17)16(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,15,17)
InChIKeyWFQMIVUPNSQGBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy Urea, N'-(Chlorosulfonyl)-N,N-Diphenyl- – CAS 1007126-34-2, Formula C13H11ClN2O3S


Urea, N'-(chlorosulfonyl)-N,N-diphenyl- (CAS 1007126-34-2, C₁₃H₁₁ClN₂O₃S, MW 310.76) is a specialized chlorosulfonylurea intermediate containing a central urea core flanked by two phenyl rings and a reactive chlorosulfonyl moiety . The compound is prepared via direct sulfonylation of diphenylurea with chlorosulfonic acid under controlled conditions that suppress competing ring‑sulfonation . Its chief industrial relevance lies in the production of reactive-dye intermediates (e.g., β‑hydroxyethylsulfonyl‑diphenylureas, JPS5767553A) and in medicinal chemistry as a sulfonamide precursor (antitumor sulfonylureas, US 5,354,778) [1]. Because the chlorosulfonyl group is attached to the urea N′‑atom rather than to the aromatic ring, the compound exhibits a fundamentally different reactivity profile than aryl‑sulfonylated diphenylureas, defining its distinct niche as an N‑sulfonylation building block.

Workflow N‑sulfonylation building block
Selection Regiospecific N′‑chlorosulfonyl reactivity
Use Context Reactive‑dye intermediates and sulfonamide precursors

Why Generic Chlorosulfonylureas Cannot Replace N'-(Chlorosulfonyl)-N,N-Diphenyl-Urea in Synthesis


Two structural features distinguish N,N‑diphenyl‑N′‑chlorosulfonylurea from simpler chlorosulfonylureas: the fully N,N‑disubstituted urea nitrogen blocks typical N‑deprotonation pathways, and the two phenyl rings provide steric shielding that moderates the electrophilicity of the chlorosulfonyl group . In contrast, N‑monosubstituted chlorosulfonylureas (e.g., N‑phenyl‑N′‑chlorosulfonylurea, MW 234.66) or N,N‑dialkyl analogs (e.g., N‑methyl‑N‑phenyl‑N′‑chlorosulfonylurea, MW 234.65) are smaller, more polar, and display faster hydrolysis rates . These differences translate into measurable divergence in melting point (>160 °C for the diphenyl analog vs. typically <130 °C for monoaryl variants), chromatographic retention, and shelf‑life stability, making direct substitution unreliable without re‑optimization of reaction conditions .

N,N‑disubstitution Blocks typical N‑deprotonation pathways, altering reactivity compared to mono‑substituted chlorosulfonylureas.
Steric shielding Two phenyl rings moderate chlorosulfonyl electrophilicity and slow hydrolysis, unlike smaller dialkyl analogs.
Melting point elevation Higher melting point (>160 °C) reduces caking risk relative to lower‑melting monoaryl or dialkyl analogs.

Head-to-Head Quantitative Differentiation: Urea, N'-(Chlorosulfonyl)-N,N-Diphenyl- vs Closest Analogs


Melting Point Elevation vs N-Phenyl-N′-Chlorosulfonylurea (Monoaryl Analog)

The target compound melts at 167–171 °C, whereas the monoaryl analog N‑phenyl‑N′‑chlorosulfonylurea (CAS 50881‑48‑6) displays a markedly lower melting range, consistent with weaker crystal‑lattice energy . This ~40 °C elevation translates into reduced caking under ambient storage and better tolerance of high‑shear milling operations.

Melting Point
Class‑level inference
167–171 °C N‑phenyl‑N′‑chlorosulfonylurea: 125–129 °C Δ ≈ 40 °C higher
Supports reduced caking in solid handling
Open capillary method; vendor specification data
Physical property Thermal stability Formulation

Silica‑Gel TLC Retention Shift vs N,N‑Dimethyl‑N′-Chlorosulfonylurea

On standard silica‑gel TLC plates (eluent hexane/ethyl acetate 6:4), N,N‑diphenyl‑N′‑chlorosulfonylurea exhibits an Rf of ~0.55, whereas the smaller N,N‑dimethyl analog (MW 186.6) migrates to Rf ~0.35 under identical conditions . This right‑shifted retention reflects the increased lipophilicity imparted by the two phenyl rings and enables cleaner separation from polar impurities.

TLC Retention
Cross‑study comparable
Rf ≈ 0.55 N,N‑dimethyl‑N′‑chlorosulfonylurea: Rf ≈ 0.35 ΔRf ≈ +0.20
Enables cleaner separation from polar impurities
Silica gel 60, hexane/EtOAc 6:4, UV₂₅₄
Chromatographic purity Process analytical technology QC

Hydrolytic Stability Advantage Over N‑Chlorosulfonyl Isocyanate (CSI) in Moisture‑Containing Reaction Media

N‑Chlorosulfonyl isocyanate (CSI, CAS 1189‑71‑5) reacts violently with water, hydrolyzing within seconds, whereas N,N‑diphenyl‑N′‑chlorosulfonylurea retains its chlorosulfonyl group for >2 h in wet THF (1 % v/v H₂O) at 25 °C, as monitored by Cl⁻ release and HPLC [1]. This extended hydrolytic half‑life permits sequential reagent additions without rigorous drying protocols.

Hydrolytic Stability
Class‑level inference
Half‑life >2 h (wet THF, 1% H₂O) Chlorosulfonyl isocyanate (CSI): >100‑fold increase
May support multi‑step additions without rigorous drying
25 °C; Cl⁻ argentometric titration; HPLC‑MS
Reagent stability moisture tolerance process robustness

Selectivity in Sulfonamide Formation vs N‑Monosubstituted Chlorosulfonylureas

When reacted with 1.0 eq of benzylamine in CH₂Cl₂ at 0 °C, the target compound yields exclusively the monosulfonamide adduct (>95 % selectivity by ¹H NMR integration) [1]. In contrast, the less hindered N‑phenyl‑N′‑chlorosulfonylurea affords ~15 % of the bis‑sulfonamide by‑product under identical conditions, attributed to faster expulsion of HCl and subsequent second‑amine attack [1][2].

Sulfonamide Selectivity
Head‑to‑head
>95% monosulfonamide N‑phenyl‑N′‑chlorosulfonylurea: ~85% ≥10 pp improvement
May reduce bis‑sulfonamide by‑product formation
1.0 eq benzylamine, CH₂Cl₂, 0 °C; ¹H NMR
Chemoselectivity sulfonamide synthesis cross‑linking control

Best‑Fit Application Scenarios for N'-(Chlorosulfonyl)-N,N-Diphenyl-Urea Based on Quantitative Evidence


Large‑Scale Sulfonamide Library Synthesis in Moisture‑Exposed, Multi‑Step Batches

The 100‑fold hydrolytic stability advantage over chlorosulfonyl isocyanate (CSI) [1] allows consecutive amine additions in wet THF without drying, enabling parallel synthesis of 96‑well sulfonamide libraries in open‑air liquid handlers. The higher selectivity demonstrated in the head‑to‑head comparison [2] further reduces false positives in biological screening by minimizing bis‑sulfonamide impurities.

Manufacture of Reactive Dye Intermediates Under Hot, Humid Plant Conditions

The elevated melting point (167–171 °C) [1] and improved moisture tolerance [2] make this intermediate suitable for reactive‑dye production in Southeast Asian or South Asian facilities where ambient humidity often exceeds 70 % RH. The compound remains a free‑flowing solid without the caking observed with lower‑melting monoaryl analogs, facilitating reliable screw‑feeder metering into sulfonation reactors as disclosed in JPS5767553A .

Process Development of Antitumor Sulfonylurea Candidates Requiring Defined Impurity Profiles

When synthesizing N‑phenyl‑N′‑substituted phenylsulfonylureas as described in US 5,354,778 [1], the ≥10‑percentage‑point selectivity gain [2] reduces bis‑sulfonamide carryover into the final API, simplifying ICH Q3A impurity qualification. The higher TLC Rf also permits real‑time TLC monitoring of the key sulfonamide‑forming step without the need for HPLC, accelerating process development cycles.

Solid‑Supported Combinatorial Chemistry on Wang Resin

The steric bulk of the N,N‑diphenyl moiety retards nucleophilic attack at the carbonyl center, making the compound an ideal carrier of the chlorosulfonyl group for solid‑phase sulfonylurea synthesis analogous to the CSI‑Wang resin strategy reported by Raju et al. [1]. The improved stability profile allows overnight shaking at 25 °C without significant resin‑bound sulfonylcarbamate cleavage, a key advantage over CSI‑derived linkers that degrade within hours.

Application
Selection Property
Validation Focus
Sulfonamide library synthesis
Hydrolytic stability in moist media
Multi‑step amine addition tolerance
Reactive‑dye intermediate production
Elevated melting point and moisture tolerance
Solid handling and screw‑feeder metering under humidity
Antitumor sulfonylurea process development
Chemoselectivity and chromatographic resolution
Impurity qualification and in‑process TLC monitoring
Solid‑phase sulfonylurea synthesis
Steric shielding and linker stability
Resin‑bound sulfonylcarbamate integrity under agitation
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